

# Itacitinib Adipate: A Technical Overview of a Selective JAK1 Inhibitor

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## Compound of Interest

Compound Name: *Itacitinib adipate*

Cat. No.: *B3181814*

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## Introduction

Itacitinib, developed by Incyte Corporation, is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **Itacitinib adipate** (also known as INCB039110 adipate).

## Chemical Structure and Properties

**Itacitinib adipate** is the adipate salt of Itacitinib. The salt form enhances the compound's pharmaceutical properties.

Chemical Structure:

The chemical structure of Itacitinib consists of a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring, which is further connected to an azetidine and a piperidine moiety. This complex structure is responsible for its high-affinity and selective binding to the ATP-binding pocket of JAK1.

**\*\* IUPAC Name:\*\*** 2-(1-{1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile;hexanedioic acid.[1]

Canonical SMILES: C1CN(CCC1N2CC(C2)

(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)

(F)F)F.C(CCC(=O)O)CC(=O)O[1]

### Physicochemical Properties of Itacitinib Adipate

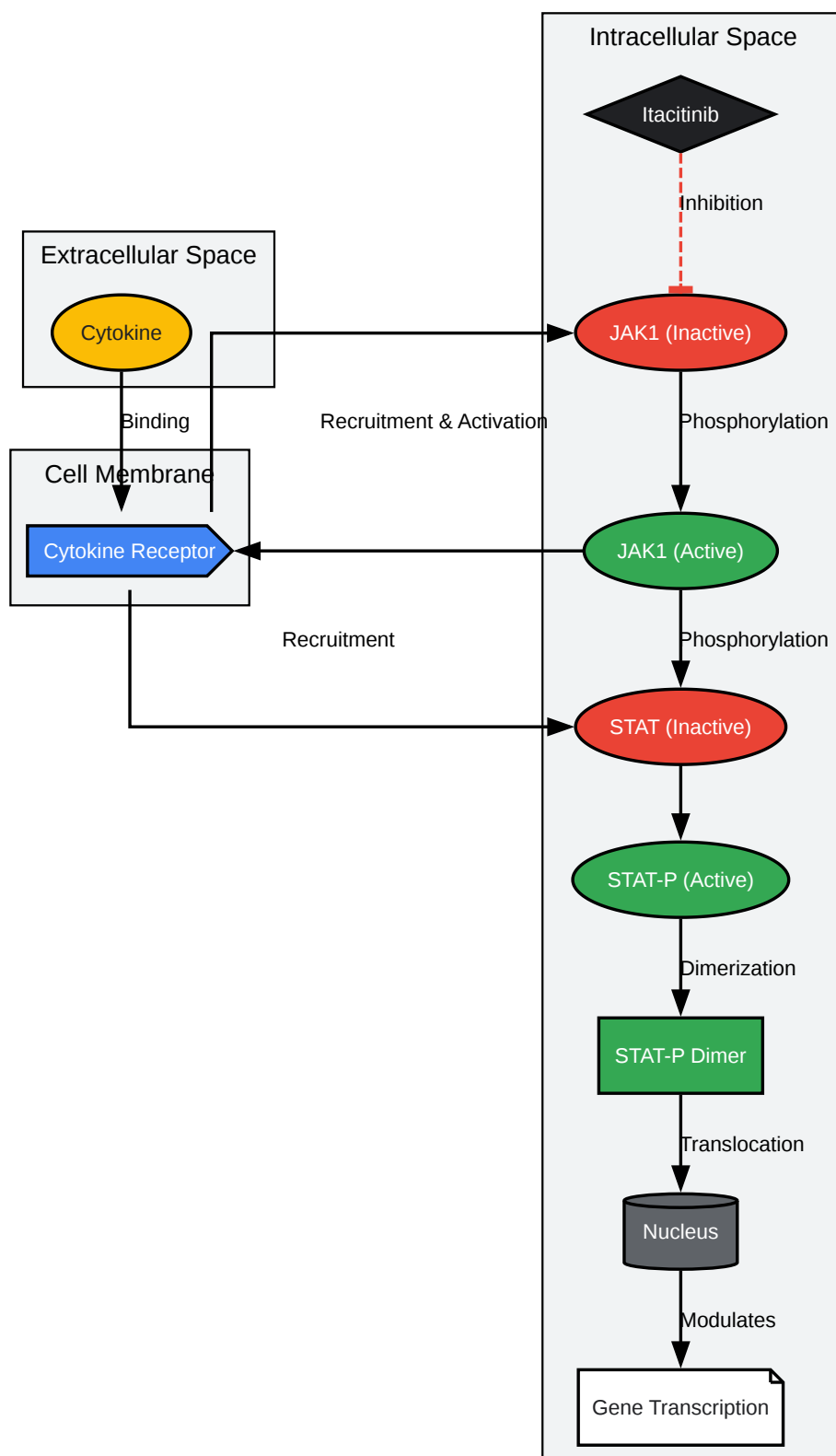
Property	Value	Source
CAS Number	1334302-63-4	[2]
Molecular Formula	C32H33F4N9O5	[2]
Molecular Weight	699.66 g/mol	[2][3]
Appearance	White to off-white solid	[2]
Purity (LCMS)	99.18%	[2]
Solubility	DMSO: ≥ 137.5 mg/mL (196.52 mM)	[3][4]

## Mechanism of Action: Selective JAK1 Inhibition

Itacitinib is a highly selective inhibitor of JAK1. The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are critical for the signaling of numerous cytokines and growth factors. These signaling pathways, collectively known as the JAK/STAT pathway, are integral to immune function, hematopoiesis, and inflammation.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.

Itacitinib exerts its therapeutic effects by selectively binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling dampens the inflammatory response mediated by various cytokines.



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Figure 1: Itacitinib's Inhibition of the JAK/STAT Signaling Pathway.

## Selectivity Profile

The selectivity of Itacitinib for JAK1 over other JAK family members is a key characteristic, potentially leading to a more favorable safety profile by avoiding the inhibition of pathways predominantly mediated by other JAKs.

### In Vitro Kinase Inhibitory Activity of Itacitinib

Kinase	IC50 (nM)	Fold Selectivity (vs. JAK1)
JAK1	2	-
JAK2	63	>20
JAK3	>2000	>1000
TYK2	795	>397

Source: Selleck Chemicals

## Experimental Protocols and Key Findings

### Preclinical Evaluation

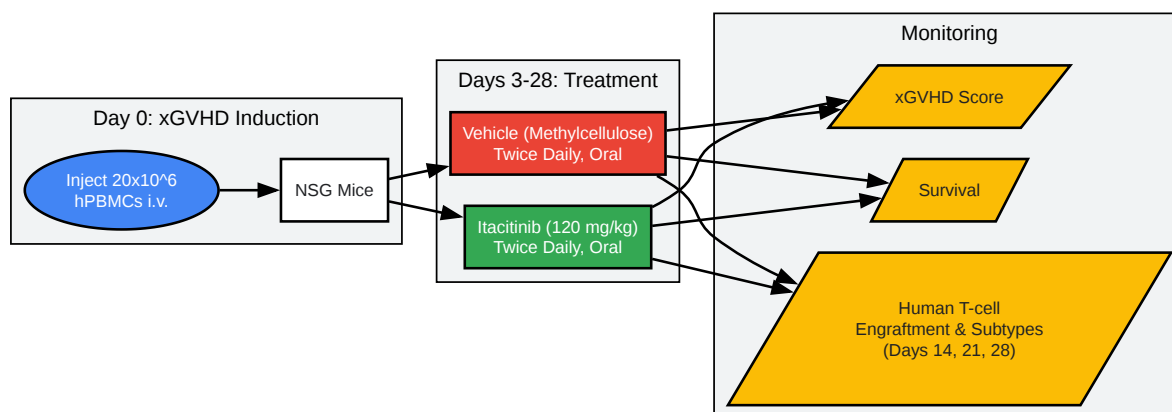
#### In Vitro Kinase Assays

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) of Itacitinib against the four JAK family members.
- **Methodology:** Recombinant human JAK enzymes were used in a biochemical assay. The kinase activity was measured in the presence of varying concentrations of Itacitinib, a peptide substrate, and ATP. The amount of phosphorylated substrate was quantified, typically using a luminescence-based method.
- **Key Findings:** Itacitinib demonstrated potent inhibition of JAK1 with an IC50 of 2 nM and exhibited significant selectivity over JAK2, JAK3, and TYK2.[\[5\]](#)

#### Xenogeneic Graft-versus-Host Disease (xGVHD) Mouse Model

- **Objective:** To assess the in vivo efficacy of Itacitinib in a model of graft-versus-host disease.

- Methodology:
  - Induction of xGVHD: Immunodeficient NSG (NOD scid gamma) mice were intravenously injected with  $20 \times 10^6$  human peripheral blood mononuclear cells (hPBMCs).[6][7]
  - Treatment: Beginning on day 3 post-transplantation, mice were treated twice daily by oral gavage with either Itacitinib (3 mg, approximately 120 mg/kg) suspended in methylcellulose or methylcellulose alone (vehicle control) until day 28.[6]
  - Monitoring: Mice were monitored for survival and clinical signs of xGVHD (e.g., weight loss, posture, activity, fur texture, and skin integrity). Human T-cell engraftment and T-cell subtypes in the blood were assessed on days 14, 21, and 28.[6]
- Key Findings: Itacitinib-treated mice exhibited significantly longer survival compared to the control group (median survival of 45 vs. 33 days).[6] Treatment with Itacitinib also led to a reduction in the absolute numbers of human CD4+ and CD8+ T-cells and an increase in the frequency of regulatory T-cells (Tregs).[6][7]



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## References

- 1. Itacitinib adipate | C<sub>32</sub>H<sub>33</sub>F<sub>4</sub>N<sub>9</sub>O<sub>5</sub> | CID 67390313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.chemscene.com [file.chemscene.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Itacitinib prevents xenogeneic GVHD in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
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